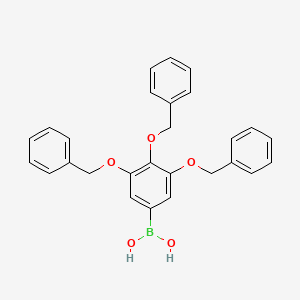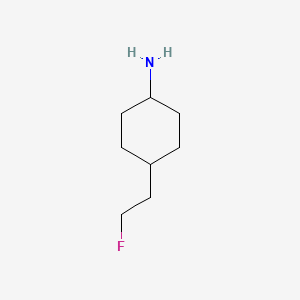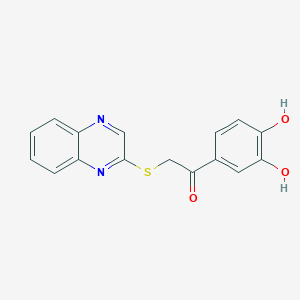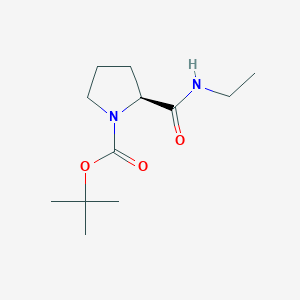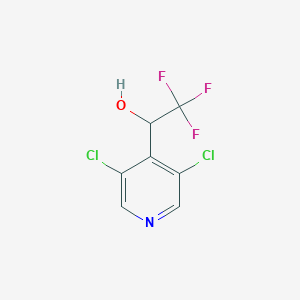
3,5-Dichloro-alpha-(trifluoromethyl)pyridine-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-alpha-(trifluoromethyl)pyridine-4-methanol is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their significant applications in various fields, including agrochemicals and pharmaceuticals. The presence of both chlorine and trifluoromethyl groups in the pyridine ring imparts unique chemical properties to this compound, making it valuable for various industrial and research applications .
Preparation Methods
The synthesis of 3,5-Dichloro-alpha-(trifluoromethyl)pyridine-4-methanol typically involves multiple steps. One common method starts with the chlorination of 2-aminopyridine, followed by diazotization and subsequent reaction with copper chloride to form 2,3-dichloro-5-(trifluoromethyl)pyridine. This intermediate is then subjected to further reactions to introduce the methanol group .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. For instance, controlling the reaction temperature and using specific catalysts can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
3,5-Dichloro-alpha-(trifluoromethyl)pyridine-4-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
3,5-Dichloro-alpha-(trifluoromethyl)pyridine-4-methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dichloro-alpha-(trifluoromethyl)pyridine-4-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3,5-Dichloro-alpha-(trifluoromethyl)pyridine-4-methanol can be compared with other trifluoromethylpyridine derivatives, such as 2,3-dichloro-5-(trifluoromethyl)pyridine and 3,4-dichloro-5-(trifluoromethyl)pyridine . These compounds share similar chemical properties but differ in their specific applications and reactivity. The presence of the methanol group in this compound makes it unique, providing additional functionalization possibilities and enhancing its versatility in various chemical reactions .
Properties
Molecular Formula |
C7H4Cl2F3NO |
|---|---|
Molecular Weight |
246.01 g/mol |
IUPAC Name |
1-(3,5-dichloropyridin-4-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H4Cl2F3NO/c8-3-1-13-2-4(9)5(3)6(14)7(10,11)12/h1-2,6,14H |
InChI Key |
MMYPVCBSTALUJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C(C(F)(F)F)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


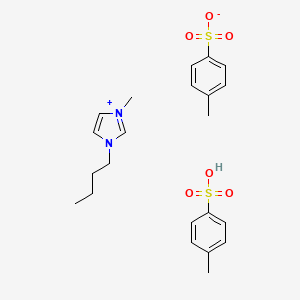
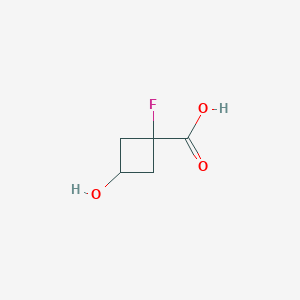
![1,1,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)vinyl)-1H-benzo[E]indolium perchlorate](/img/structure/B15123365.png)
![5-(Pyridin-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15123371.png)
![(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-phenylindole;perchlorate](/img/structure/B15123382.png)
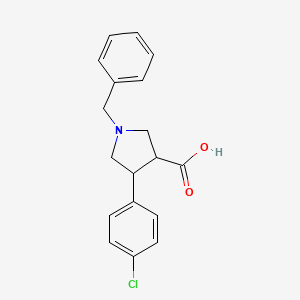
![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15123392.png)
![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15123401.png)

![4-[2-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15123411.png)
